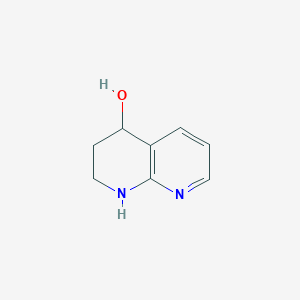

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

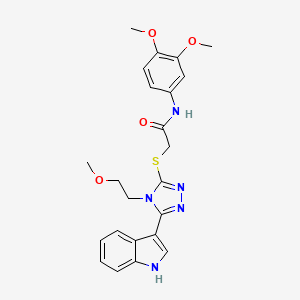

“1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL” is a chemical compound . It is also known as "6-[6-(4-methylpiperazin-1-yl)-pyridin-3-yl]-1,2,3,4-tetrahydro[1,8]naphthyridin-4-ol" .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL”, has been a topic of interest in recent years . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

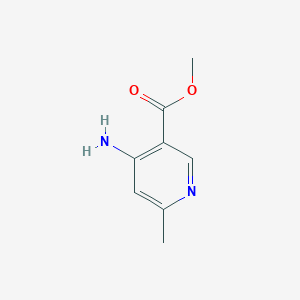

Molecular Structure Analysis

The molecular structure of “1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL” can be represented by the InChI code: 1S/C8H10N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4,7,11H,3,5H2,(H,9,10) .

Physical And Chemical Properties Analysis

The physical form of “1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL” is a solid . Its molecular weight is 150.18 . The compound is stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Antioxidant Properties and Lipid Membrane Protection

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-ol analogs, designed to mimic the structure of alpha-tocopherol (vitamin E), exhibit significantly higher antioxidant activity, making them potent inhibitors of lipid peroxidation in biological membranes and low-density lipoproteins (LDL). These analogs demonstrate the ability to protect LDL from oxidation more efficiently than alpha-tocopherol itself, suggesting their potential in combating oxidative stress-related diseases (Nam et al., 2007).

Asymmetric Hydrogenation and Synthetic Applications

The asymmetric hydrogenation of 1,8-naphthyridines using ruthenium catalysts produces 1,2,3,4-tetrahydro-1,8-naphthyridines with good to excellent yield and enantioselectivity. This process facilitates the synthesis of biologically active molecules and could be instrumental in the development of new pharmaceuticals and materials (Lautens & Yamamoto, 2016), (Ma et al., 2016).

Safety and Hazards

The safety information for “1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL” indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

The primary targets of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.

Propriétés

IUPAC Name |

1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4,7,11H,3,5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEDXSQOXUIMEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)

![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)

![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)

![5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2509472.png)